(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride

Mitochondrial respiration Enantiomer-specific pharmacology Acylcarnitine translocase

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride (CAS 5080-50-2, synonym: acetyl-L-carnitine hydrochloride, ALCAR) is the (S)-configured enantiomer of acetylcarnitine, a quaternary ammonium ester derived from the endogenous metabolite L-carnitine. The compound possesses a chiral center at the C-3 (β) position of the butanoate backbone, yielding a single stereoisomer with established optical rotation specifications.

Molecular Formula C9H18ClNO4
Molecular Weight 239.69 g/mol
Cat. No. B7911104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride
Molecular FormulaC9H18ClNO4
Molecular Weight239.69 g/mol
Structural Identifiers
SMILESCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
InChIInChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m0./s1
InChIKeyJATPLOXBFFRHDN-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride (L-Acetylcarnitine HCl, ALCAR): Chemical Identity, Chiral Configuration, and Procurement-Relevant Characteristics


(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride (CAS 5080-50-2, synonym: acetyl-L-carnitine hydrochloride, ALCAR) is the (S)-configured enantiomer of acetylcarnitine, a quaternary ammonium ester derived from the endogenous metabolite L-carnitine. [1] The compound possesses a chiral center at the C-3 (β) position of the butanoate backbone, yielding a single stereoisomer with established optical rotation specifications. Its counterion (hydrochloride) confers water solubility exceeding 100 mg/mL, rendering it amenable to aqueous formulation for both in vitro and in vivo applications. In procurement contexts, the (S)-enantiomer must be distinguished from the (R)-enantiomer, racemic DL-acetylcarnitine (CAS 2504-11-2), and the non-acetylated parent L-carnitine hydrochloride, as these in-class analogs exhibit quantitatively distinct biological activities that preclude direct substitution. [2]

Why Generic (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride Cannot Be Substituted by L-Carnitine HCl, Propionyl-L-Carnitine, or Racemic Acetylcarnitine Without Quantitative Justification


In-class substitution across carnitine derivatives is contradicted by rigorous head-to-head evidence. A direct comparative study demonstrated that L-acetylcarnitine at 15 mM stimulates mitochondrial oxygen consumption by approximately 25%, whereas the racemic DL-acetylcarnitine at the identical concentration markedly inhibits respiration, and D-acetylcarnitine exerts a discrete inhibitory effect—confirming enantiomer-dependent bioenergetic outcomes. [1] Pharmacokinetically, oral acetyl-L-carnitine yields an approximately 6.6-fold lower Cmax and a roughly 1.7-fold shorter elimination half-life than L-carnitine in the same healthy volunteers. [2] Furthermore, a recent 2025 crossover study in humans demonstrated that the ΔAUC of acetylcarnitine is 7.7-fold lower than that of carnitine at a 1.5 g dose, indicating fundamentally distinct absorption and clearance profiles. Clinically, acetylcarnitine selectively improves mental fatigue (p = 0.015) in chronic fatigue syndrome, whereas propionylcarnitine preferentially ameliorates general fatigue (p = 0.004), underscoring target-indication dissociation. [3] Collectively, these data establish that generic substitution among carnitine congeners without empirical re-validation risks compromised experimental validity, incorrect pharmacokinetic modeling, and erroneous interpretation of biological outcomes.

Quantitative Differentiation of (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride vs. In-Class Analogs: Head-to-Head and Cross-Study Evidence


Enantiomer-Specific Divergence in Mitochondrial Respiration: L-Acetylcarnitine Stimulation vs. D-Acetylcarnitine and Racemic DL-Acetylcarnitine Inhibition

At a uniform 15 mM concentration, L-acetylcarnitine (the active (S)-enantiomer) stimulated mitochondrial oxygen consumption by approximately 25%, whereas D-acetylcarnitine exerted a slight inhibitory effect and racemic DL-acetylcarnitine produced marked inhibition of respiration. [1] This enantiomer-dependent divergence demonstrates that procurement of the (S)-enantiomer with verified chiral purity is an absolute experimental prerequisite; any contamination with the D-enantiomer, as occurs in racemic mixtures, converts a stimulatory phenotype into an inhibitory one, fundamentally invalidating bioenergetic assays. [1]

Mitochondrial respiration Enantiomer-specific pharmacology Acylcarnitine translocase

7.7-Fold Lower Systemic Bioavailability of Acetylcarnitine vs. Carnitine: Pharmacokinetic Justification for Compound-Specific Dosing

A 2025 direct-comparison clinical study in healthy volunteers administered carnitine or acetylcarnitine (0.5 or 1.5 g) and measured plasma concentrations via LC─MS/MS. Following the 1.5 g dose, peak plasma concentrations increased by 48% (acetylcarnitine) and 43% (carnitine) over baseline; however, the increase in area under the curve (ΔAUC) for acetylcarnitine was 7.7-fold lower than that for carnitine. This indicates that, despite similar peak concentration increments, the total systemic exposure to acetylcarnitine is profoundly lower than that of carnitine, attributable to differential oral absorption, extensive first-pass metabolism, and rapid renal clearance predominantly as carnitine. Consequently, identical oral doses of acetylcarnitine and carnitine do not yield bioequivalent systemic exposures, contraindicating dose-for-dose substitution in preclinical or clinical protocols.

Pharmacokinetics Bioavailability AUC comparison

6.6-Fold Lower Cmax and 1.7-Fold Shorter Half-Life: Pharmacokinetic Differentiation of Acetyl-L-Carnitine vs. L-Carnitine in Healthy Volunteers

In a single oral dose (2.0 g L-carnitine) crossover study in 12 healthy subjects, the Cmax of endogenously generated acetyl-L-carnitine (ALC) was 12.9 ± 5.5 μmol/L, compared to 84.7 ± 25.2 μmol/L for L-carnitine (LC)—an approximately 6.6-fold reduction (P < 0.01). [1] The elimination half-life of ALC was 35.9 ± 28.9 h, significantly shorter than the 60.3 ± 15.0 h observed for LC (P < 0.01). [1] The AUC₀–∞ of ALC was 166.2 ± 77.4 μmol·h/L versus 2676.4 ± 708.3 μmol·h/L for LC (P < 0.01). [1] These quantitative disparities in peak exposure, duration of systemic presence, and total drug exposure establish that acetyl-L-carnitine and L-carnitine are pharmacokinetically non-interchangeable, necessitating distinct dosing strategies in any in vivo protocol or formulation development program. [1]

Pharmacokinetics Carnitine analogs Cmax half-life comparison

Superior Brain Uptake of [2-¹¹C]Acetyl-L-Carnitine vs. L-Carnitine: PET Evidence Supporting CNS-Targeted Procurement

A PET imaging study in rhesus monkeys directly compared the brain uptake of ¹¹C-labeled acetyl-L-carnitine and L-carnitine. [1] The uptake value of [2-¹¹C]acetyl-L-carnitine was by far the highest among all ¹¹C-labeled test compounds, substantially exceeding the uptake of L-[methyl-¹¹C]carnitine and acetyl-L-[methyl-¹¹C]carnitine, both of which exhibited extremely low brain penetration. [1] This differential was confirmed to be suppressed by intravenous glucose co-administration, indicating a metabolically gated transport mechanism specific to the acetyl moiety positioned at C-2. [1] Complementary in vivo studies demonstrated that acetyl-L-carnitine transport across the blood-brain barrier has a brain uptake index of 2.4 ± 0.2, comparable to that of GABA. [2] Collectively, these data establish that the acetylated (S)-enantiomer possesses CNS penetration properties not shared by its parent carnitine or its alternately labeled analogs. [1][2]

Brain uptake Blood-brain barrier PET imaging

Chiral Purity as a Procurement Gate: Validated Specific Rotation and Enantiomeric Purity Methods for (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride

Reputable vendors supply (S)-3-acetoxy-4-(trimethylammonio)butanoate hydrochloride with certified chiral purity specifications: specific rotation [α]²⁰/D of −27.0 to −29.0° (c = 1, H₂O) and non-aqueous titrimetric purity exceeding 98.0%. A validated direct HPLC method employing a ligand-exchange chiral stationary phase (SUMICHIRAL OA-6100) achieves baseline separation of acetyl-D-carnitine from acetyl-L-carnitine with a resolution Rs of 1.92 and a selectivity factor α of 1.11, yielding an LOQ of 0.15% and an LOD of 0.1% for the D-enantiomer impurity. [1] These specifications provide a quantitative procurement framework: any batch failing to meet the specified optical rotation range or exceeding the enantiomeric impurity threshold is subject to rejection, as the presence of even minor D-enantiomer contamination has been shown to exert inhibitory activity on mitochondrial respiration. [2]

Chiral purity Enantiomeric separation Quality control

Clinical Symptom Dissociation: Acetylcarnitine Preferentially Improves Mental Fatigue (p = 0.015) While Propionylcarnitine Targets General Fatigue (p = 0.004)

An open-label randomized study in chronic fatigue syndrome patients compared the effects of acetylcarnitine and propionylcarnitine on distinct fatigue dimensions. [1] Acetylcarnitine significantly improved mental fatigue (p = 0.015), whereas propionylcarnitine significantly improved general fatigue (p = 0.004). [1] Attention concentration improved in all groups, but pain complaints did not decrease in any group. [1] These clinical-symptom dissociations underscore that acetylcarnitine and propionylcarnitine are not therapeutically interchangeable even within the same patient population; the domain-specific efficacy profiles align with their differential pharmacokinetic and tissue-distribution characteristics. [1] For translational research programs targeting cognitive endpoints, acetyl-L-carnitine procurement is specifically indicated, whereas propionyl-L-carnitine procurement is indicated for general/physical fatigue endpoints, and one cannot be used as a surrogate for the other without compromising endpoint validity. [1]

Clinical differentiation Fatigue subtypes Carnitine analog selectivity

Evidence-Backed Procurement Scenarios for (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride: Where Quantitative Differentiation Drives Application Selection


Mitochondrial Bioenergetics and Enantiomer-Controlled Metabolic Studies

Investigators performing mitochondrial respiration assays (e.g., Seahorse XF, Oroboros O2k) must procure (S)-acetylcarnitine HCl with validated chiral purity, as racemic DL-acetylcarnitine at identical concentrations produces marked respiratory inhibition rather than the ~25% stimulation observed with the (S)-enantiomer alone. [1] The validated chiral HPLC method (Rs = 1.92) provides a quality control framework for confirming enantiomeric purity prior to initiating bioenergetic experiments. [2] Procurement from vendors supplying certified optical rotation data ([α]²⁰/D −27.0 to −29.0°) is the minimal acceptable standard.

CNS-Targeted Pharmacokinetic and Neuropharmacology Protocols

For studies requiring brain penetration—including neurodegenerative disease models (Alzheimer's, diabetic neuropathy), neuroprotection, and CNS PET tracer development—(S)-acetylcarnitine HCl is the appropriate procurement choice over L-carnitine HCl. [3] PET evidence demonstrates that [2-¹¹C]acetyl-L-carnitine achieves substantially higher brain uptake than labeled L-carnitine in primates, and the brain uptake index of 2.4 ± 0.2 confirms GABA-transporter-mediated CNS entry not available to non-acetylated carnitine. [3][4] Substitution with L-carnitine HCl will fail to achieve comparable CNS exposure, undermining target engagement and endpoint validity. [3]

Cognitive Fatigue and Neuropsychiatric Clinical Trial Material Sourcing

For clinical or translational studies where mental fatigue is the primary endpoint, acetyl-L-carnitine HCl is specifically indicated based on randomized human data demonstrating significant improvement in mental fatigue (p = 0.015). [5] Propionyl-L-carnitine HCl should not be substituted for this indication, as its demonstrated efficacy is restricted to general/physical fatigue (p = 0.004) and does not extend to the cognitive domain. [5] Procurement decisions must align the specific carnitine congener with the trial's primary endpoint to avoid indication-compound mismatch and consequent trial failure.

In Vivo Pharmacokinetic Modeling and Bioavailability-Critical Dosing Regimens

Preclinical and clinical protocols requiring reliable systemic exposure predictions must use acetyl-L-carnitine HCl and not L-carnitine HCl as an assumed bioequivalent substitute. The 7.7-fold lower ΔAUC and 6.6-fold lower Cmax of acetyl-L-carnitine relative to carnitine necessitate compound-specific pharmacokinetic modeling; dose conversion based on L-carnitine PK parameters will result in substantial under-dosing and failure to achieve target plasma concentrations. [6] For bioequivalence studies, both test and reference formulations must be acetyl-L-carnitine HCl as established in existing regulatory bioequivalence frameworks. [7]

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